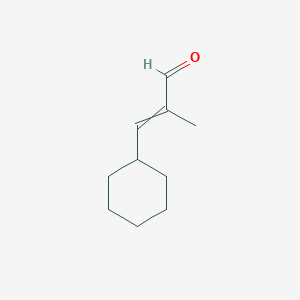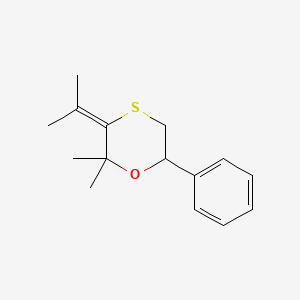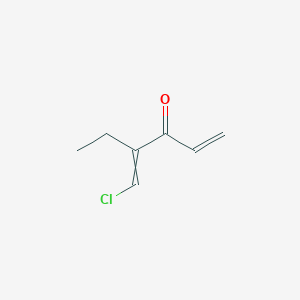
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. It is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and a 2,2-dimethylpropyl group. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2,2-dimethylpropyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide→4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired quaternary ammonium compound.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting into the lipid bilayer, leading to increased permeability and potential cell lysis. The molecular targets include membrane phospholipids and proteins involved in maintaining membrane structure.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the 2,2-dimethylpropyl group and is less hydrophobic.
1-(2,2-Dimethylpropyl)pyridinium bromide: Lacks the dimethylamino group and has different electronic properties.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different steric and electronic characteristics.
Uniqueness
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to the combination of its hydrophobic 2,2-dimethylpropyl group and the electron-donating dimethylamino group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
95774-12-2 |
|---|---|
分子式 |
C12H21BrN2 |
分子量 |
273.21 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H21N2.BrH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
BGCATFIAPJHHAF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


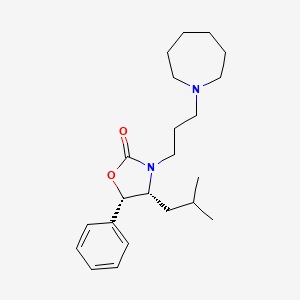
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

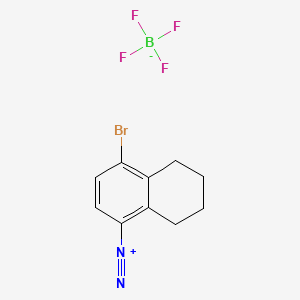
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
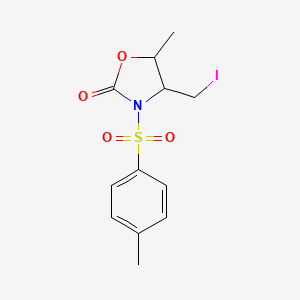
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
